molecular formula C24H37N5O8 B611303 Tetrapeptide-2 CAS No. 75957-56-1

Tetrapeptide-2

Cat. No.: B611303
CAS No.: 75957-56-1
M. Wt: 523.58
InChI Key: NOUIAHOPEGZYFE-JPLJXNOCSA-N
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Description

Tetrapeptide-2 is a synthetic peptide composed of four amino acids. It is classified as an oligopeptide and is known for its significant role in various biological processes. This compound is particularly noted for its applications in anti-aging and skin care products due to its ability to promote collagen synthesis and improve skin elasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapeptide-2 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Repetition: of deprotection and coupling steps until the tetrapeptide is complete.

    Cleavage: of the peptide from the resin and final deprotection.

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and can be scaled up to produce significant quantities of the peptide for commercial use .

Chemical Reactions Analysis

Types of Reactions: Tetrapeptide-2 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, mild acidic or basic conditions.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the formation of free thiols .

Scientific Research Applications

Tetrapeptide-2 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Tetrapeptide-2: this compound is unique due to its specific sequence and ability to promote collagen synthesis and improve skin elasticity. Unlike other tetrapeptides, this compound is particularly effective in anti-aging applications, making it a valuable ingredient in cosmetic formulations .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37)/t16-,17-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUIAHOPEGZYFE-JPLJXNOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75957-56-1
Record name Tetrapeptide-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAPEPTIDE-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQ5P2574K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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